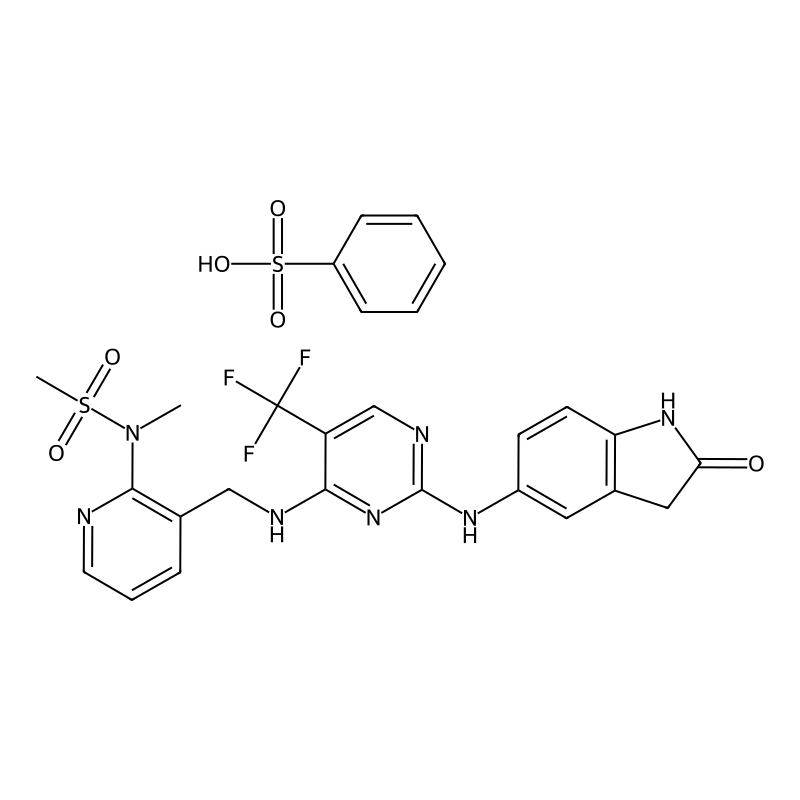

PF-562271 besylate

Content Navigation

Substituting free base or other FAK inhibitors leads to solubility and selectivity issues. PF-562271 besylate addresses this:

- Besylate salt guarantees >50% oral bioavailability and sustained 1-2 μM plasma exposure.

- ~10-fold FAK selectivity (Ki 1.5 nM vs Pyk2 13 nM) enables decoupled FAK signaling studies.

- Validated for oral gavage in xenograft models; also used as PROTAC precursor ligand.

Comprehensive QC data provided for each batch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

PF-562271 besylate is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). Formulated as the benzenesulfonate (besylate) salt to optimize aqueous solubility and oral bioavailability, this compound has become a benchmark material in preclinical oncology and mechanotransduction research [1]. By binding the ATP-cleft of FAK, it effectively blocks autophosphorylation at Y397, preventing downstream integrin-mediated signaling[2]. For procurement teams and laboratory buyers, PF-562271 besylate represents a highly validated, formulation-ready kinase inhibitor that ensures reproducible systemic exposure in complex in vivo models, distinguishing it from less soluble free-base analogs or unoptimized early-stage pipeline compounds [1].

Research Fit

FAK/Pyk2 pathway inhibition studies with defined selectivity context

Kinase selectivity profiling workflow across FAK family targets

In vivo xenograft model-response evaluation and PD readouts

Oral administration research with characterized PK profile

References

- [1] Roberts WG, et al. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271. Cancer Res. 2008;68(6):1935-44.

- [2] Infante JR, et al. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors. J Clin Oncol. 2012;30(13):1527-33.

Substituting PF-562271 besylate with its free base or with other FAK-targeted inhibitors introduces significant experimental artifacts and formulation liabilities. The free base of PF-562271 suffers from suboptimal aqueous solubility, leading to erratic gastrointestinal absorption and variable in vivo exposure, whereas the besylate salt guarantees predictable >50% oral bioavailability and sustained micromolar plasma concentrations[1]. Furthermore, substituting with alternative in-class inhibitors compromises target selectivity. For example, Defactinib (VS-6063) inhibits FAK and Pyk2 with equal affinity (Ki = 0.6 nM), and TAE226 exhibits stronger potency against Pyk2 (3.5 nM) than FAK (5.5 nM) while also hitting IGF-1R [2]. In contrast, PF-562271 maintains a critical ~10-fold selectivity window for FAK (1.5 nM) over Pyk2 (13-14 nM), making it indispensable for researchers who must decouple FAK-driven tumor migration from Pyk2-mediated immune responses without confounding off-target toxicity [1].

Substitution Risk

The FAK/Pyk2 selectivity ratio differs across FAK inhibitors; isoform-specific pathway interpretation may shift without head-to-head data.

CYP3A4 inhibition liability is not uniform among FAK inhibitors; combination-study pharmacokinetics may vary, requiring independent validation.

Nonlinear PK driven by CYP3A4 auto-inhibition yields divergent steady-state accumulation; exposure-response models may not transfer directly.

FAK vs. Pyk2 Selectivity

PF-562271 demonstrates a highly specific binding profile, achieving an IC50 of 1.5 nM for FAK while maintaining a ~10-fold selectivity window over its closest homolog, Pyk2 (IC50 = 13-14 nM)[1]. In contrast, the comparator inhibitor TAE226 is slightly Pyk2-biased (IC50 = 3.5 nM for Pyk2 vs. 5.5 nM for FAK) and exhibits significant cross-reactivity with IGF-1R [2]. Another common substitute, Defactinib, shows no selectivity between the two kinases (Ki = 0.6 nM for both) [2].

| Evidence Dimension | Recombinant kinase IC50 values |

| Target Compound Data | PF-562271: FAK IC50 = 1.5 nM; Pyk2 IC50 = 14 nM |

| Comparator Or Baseline | TAE226: FAK IC50 = 5.5 nM; Pyk2 IC50 = 3.5 nM (plus IGF-1R activity) |

| Quantified Difference | PF-562271 provides a ~10-fold selectivity margin for FAK over Pyk2, avoiding the Pyk2/IGF-1R dual-inhibition seen in TAE226. |

| Conditions | Cell-free biochemical kinase assays |

Procuring a highly selective FAK inhibitor prevents confounding experimental readouts caused by simultaneous Pyk2 or IGF-1R suppression, ensuring data integrity in mechanotransduction studies.

Reported enzymatic potency context for cross-study benchmarking.

Cell-free assay; values from independent studies.

Salt Form Pharmacokinetics

The selection of the besylate (benzenesulfonate) salt form for PF-562271 was driven by the need to overcome the poor dissolution and erratic absorption of the free base [1]. The besylate formulation achieves an oral bioavailability of ≥50% and maintains sustained in vivo plasma concentrations of 1 to 2 μM, supporting robust twice-daily (BID) dosing regimens [2]. Unformulated free-base equivalents fail to achieve these consistent pharmacokinetic thresholds, leading to high inter-subject variability in murine xenograft models [1].

| Evidence Dimension | Oral bioavailability and plasma concentration |

| Target Compound Data | PF-562271 besylate: ≥50% oral bioavailability, 1-2 μM sustained plasma concentration |

| Comparator Or Baseline | PF-562271 free base: Suboptimal dissolution and variable GI absorption |

| Quantified Difference | The besylate salt guarantees >50% systemic exposure, enabling reliable oral dosing that the free base cannot support. |

| Conditions | In vivo pharmacokinetic profiling (oral gavage, 25-50 mg/kg) |

For long-term in vivo oncology studies, the besylate salt is mandatory to ensure reproducible systemic exposure and minimize cohort variability.

Supports FAK-specific pathway attribution; CDK exceptions noted.

Kinase panel screening data; class-level comparison.

Cellular FAK Autophosphorylation

Beyond cell-free biochemical affinity, PF-562271 besylate demonstrates exceptional membrane permeability and intracellular target engagement. In an inducible cell-based assay measuring the kinase-dependent autophosphorylation of FAK at residue Y397, PF-562271 achieved an IC50 of 5 nM [1]. This single-digit nanomolar cellular potency provides a distinct quantitative advantage over generic kinase inhibitors, which often require >100 nM concentrations to overcome intracellular ATP competition, thereby risking off-target cytotoxicity [1].

| Evidence Dimension | Inhibition of cellular FAK autophosphorylation (Y397) |

| Target Compound Data | PF-562271: IC50 = 5 nM |

| Comparator Or Baseline | Generic ATP-competitive inhibitors: Typically >100 nM cellular IC50 |

| Quantified Difference | Single-digit nanomolar efficacy in complex cellular environments, reflecting excellent cell penetration and target residence time. |

| Conditions | Inducible cell-based assay measuring phospho-FAK (Y397) |

High cellular potency allows researchers to use lower compound concentrations, drastically reducing the risk of off-target phenotypic effects in complex tissue cultures.

Supports exposure-response study design for pathway modulation.

Tumor-bearing mouse models, oral administration.

PROTAC Precursor Suitability

PF-562271 has emerged as a highly utilized chemical precursor for the synthesis of FAK-targeted proteolysis-targeting chimeras (PROTACs). Structural crystallography reveals that the lactam ring of PF-562271 points toward the solvent-exposed region of the FAK ATP-binding cleft, providing a highly suitable exit vector for E3 ligase linkers[1]. PROTACs derived from PF-562271 (such as FC-11) achieve rapid and reversible FAK degradation with a degradation concentration 50% (DC50) in the picomolar range, outperforming degraders built on less optimized scaffolds [1].

| Evidence Dimension | PROTAC degradation efficiency (DC50) |

| Target Compound Data | PF-562271-derived PROTACs: Picomolar DC50 for FAK degradation |

| Comparator Or Baseline | Non-optimized FAK ligands: Lack ideal solvent-exposed exit vectors |

| Quantified Difference | The specific structural orientation of PF-562271 enables the synthesis of ultra-potent picomolar degraders. |

| Conditions | Chemical derivatization with CRBN E3 ligase ligands and cellular degradation assays |

Medicinal chemistry teams should procure PF-562271 as a validated, structurally optimized building block for developing next-generation targeted protein degraders.

Reported model-response endpoint – supports xenograft study context.

PC3M-luc-C6 model, 25 mg/kg BID oral dosing.

Supports osteosarcoma model-response evaluation and target relevance.

pFAK(Y397) correlation with prognosis in primary samples.

Supports PK interaction study design – CYP3A4 inhibition context.

Phase I trial data; 125 mg BID oral dose.

In Vivo Oncology and Metastasis

Due to its besylate salt formulation, PF-562271 is highly suited for oral administration in murine xenograft models. It reliably achieves the >50% bioavailability and 1-2 μM plasma concentrations required to evaluate tumor growth inhibition and bone metastasis progression, avoiding the formulation hurdles associated with free-base compounds [1].

Mechanotransduction & Tumor Microenvironment

Because PF-562271 maintains a ~10-fold selectivity window for FAK over Pyk2, it is an effective reagent for decoupling FAK-dependent endothelial cell sprouting and extracellular matrix remodeling from Pyk2-driven macrophage and immune cell responses, a distinction impossible to make with dual inhibitors like Defactinib[2].

PROTAC & Degrader Synthesis

For industrial medicinal chemistry workflows, PF-562271 serves as a highly validated precursor ligand. Its lactam ring provides a crystallographically confirmed, solvent-exposed exit vector, allowing for the straightforward conjugation of CRBN or VHL E3 ligase linkers to produce picomolar-potency FAK degraders [3].

Application Fit Matrix

References

- [1] Infante JR, et al. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors. J Clin Oncol. 2012;30(13):1527-33.

- [2] Roberts WG, et al. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271. Cancer Res. 2008;68(6):1935-44.

- [3] The Development of FAK Inhibitors: A Five-Year Update. Molecules. 2022; 27(14):4500.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

2: Kessler BE, Sharma V, Zhou Q, Jing X, Pike LA, Kerege AA, Sams SB, Schweppe RE. FAK Expression, Not Kinase Activity, Is a Key Mediator of Thyroid Tumorigenesis and Protumorigenic Processes. Mol Cancer Res. 2016 Sep;14(9):869-82. doi: 10.1158/1541-7786.MCR-16-0007. Epub 2016 Jun 3. PubMed PMID: 27259715; PubMed Central PMCID: PMC5025360.

3: Howe GA, Xiao B, Zhao H, Al-Zahrani KN, Hasim MS, Villeneuve J, Sekhon HS, Goss GD, Sabourin LA, Dimitroulakos J, Addison CL. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer. PLoS One. 2016 Mar 10;11(3):e0150567. doi: 10.1371/journal.pone.0150567. eCollection 2016 Mar 10. PubMed PMID: 26962872; PubMed Central PMCID: PMC4786279.

4: Fan GP, Wang W, Zhao H, Cai L, Zhang PD, Yang ZH, Zhang J, Wang X. Pharmacological Inhibition of Focal Adhesion Kinase Attenuates Cardiac Fibrosis in Mice Cardiac Fibroblast and Post-Myocardial-Infarction Models. Cell Physiol Biochem. 2015;37(2):515-26. PubMed PMID: 26330161.

5: Rolón-Reyes K, Kucheryavykh YV, Cubano LA, Inyushin M, Skatchkov SN, Eaton MJ, Harrison JK, Kucheryavykh LY. Microglia Activate Migration of Glioma Cells through a Pyk2 Intracellular Pathway. PLoS One. 2015 Jun 22;10(6):e0131059. doi: 10.1371/journal.pone.0131059. eCollection 2015 Jun 22. PubMed PMID: 26098895; PubMed Central PMCID: PMC4476590.

6: Shelef MA, Bennin DA, Yasmin N, Warner TF, Ludwig T, Beggs HE, Huttenlocher A. Focal adhesion kinase is required for synovial fibroblast invasion, but not murine inflammatory arthritis. Arthritis Res Ther. 2014 Oct 4;16(5):464. doi: 10.1186/s13075-014-0464-6. PubMed PMID: 25280866; PubMed Central PMCID: PMC4203874.

7: Stone RL, Baggerly KA, Armaiz-Pena GN, Kang Y, Sanguino AM, Thanapprapasr D, Dalton HJ, Bottsford-Miller J, Zand B, Akbani R, Diao L, Nick AM, DeGeest K, Lopez-Berestein G, Coleman RL, Lutgendorf S, Sood AK. Focal adhesion kinase: an alternative focus for anti-angiogenesis therapy in ovarian cancer. Cancer Biol Ther. 2014 Jul;15(7):919-29. doi: 10.4161/cbt.28882. Epub 2014 Apr 23. PubMed PMID: 24755674; PubMed Central PMCID: PMC4100993.

8: Yoon H, Choi YL, Song JY, Do I, Kang SY, Ko YH, Song S, Kim BG. Targeted inhibition of FAK, PYK2 and BCL-XL synergistically enhances apoptosis in ovarian clear cell carcinoma cell lines. PLoS One. 2014 Feb 11;9(2):e88587. doi: 10.1371/journal.pone.0088587. eCollection 2014 Feb 11. PubMed PMID: 24523919; PubMed Central PMCID: PMC3921183.

9: Grädler U, Bomke J, Musil D, Dresing V, Lehmann M, Hölzemann G, Greiner H, Esdar C, Krier M, Heinrich T. Fragment-based discovery of focal adhesion kinase inhibitors. Bioorg Med Chem Lett. 2013 Oct 1;23(19):5401-9. doi: 10.1016/j.bmcl.2013.07.050. Epub 2013 Jul 31. PubMed PMID: 23973211.

10: Wiemer AJ, Wernimont SA, Cung TD, Bennin DA, Beggs HE, Huttenlocher A. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation. Biochem Pharmacol. 2013 Sep 15;86(6):770-81. doi: 10.1016/j.bcp.2013.07.024. Epub 2013 Aug 5. PubMed PMID: 23928188; PubMed Central PMCID: PMC3762933.

11: Lagares D, Busnadiego O, García-Fernández RA, Lamas S, Rodríguez-Pascual F. Adenoviral gene transfer of endothelin-1 in the lung induces pulmonary fibrosis through the activation of focal adhesion kinase. Am J Respir Cell Mol Biol. 2012 Dec;47(6):834-42. doi: 10.1165/rcmb.2011-0446OC. Epub 2012 Sep 6. PubMed PMID: 22962065.

12: Lagares D, Busnadiego O, García-Fernández RA, Kapoor M, Liu S, Carter DE, Abraham D, Shi-Wen X, Carreira P, Fontaine BA, Shea BS, Tager AM, Leask A, Lamas S, Rodríguez-Pascual F. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation. Arthritis Rheum. 2012 May;64(5):1653-64. doi: 10.1002/art.33482. PubMed PMID: 22492165; PubMed Central PMCID: PMC3338902.

13: Stokes JB, Adair SJ, Slack-Davis JK, Walters DM, Tilghman RW, Hershey ED, Lowrey B, Thomas KS, Bouton AH, Hwang RF, Stelow EB, Parsons JT, Bauer TW. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment. Mol Cancer Ther. 2011 Nov;10(11):2135-45. doi: 10.1158/1535-7163.MCT-11-0261. Epub 2011 Sep 8. PubMed PMID: 21903606; PubMed Central PMCID: PMC3213273.

14: Serrels A, McLeod K, Canel M, Kinnaird A, Graham K, Frame MC, Brunton VG. The role of focal adhesion kinase catalytic activity on the proliferation and migration of squamous cell carcinoma cells. Int J Cancer. 2012 Jul 15;131(2):287-97. doi: 10.1002/ijc.26351. Epub 2011 Aug 30. PubMed PMID: 21823119.

15: Schultze A, Fiedler W. Clinical importance and potential use of small molecule inhibitors of focal adhesion kinase. Anticancer Agents Med Chem. 2011 Sep;11(7):593-9. Review. PubMed PMID: 21787277.

16: Wendt MK, Smith JA, Schiemann WP. Transforming growth factor-β-induced epithelial-mesenchymal transition facilitates epidermal growth factor-dependent breast cancer progression. Oncogene. 2010 Dec 9;29(49):6485-98. doi: 10.1038/onc.2010.377. Epub 2010 Aug 30. PubMed PMID: 20802523; PubMed Central PMCID: PMC3076082.

17: Sun H, Pisle S, Gardner ER, Figg WD. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models. Cancer Biol Ther. 2010 Jul 1;10(1):38-43. Epub 2010 Jul 9. PubMed PMID: 20495381; PubMed Central PMCID: PMC3087944.

18: Hao H, Naomoto Y, Bao X, Watanabe N, Sakurama K, Noma K, Motoki T, Tomono Y, Fukazawa T, Shirakawa Y, Yamatsuji T, Matsuoka J, Wang ZG, Takaoka M. Focal adhesion kinase as potential target for cancer therapy (Review). Oncol Rep. 2009 Nov;22(5):973-9. Review. PubMed PMID: 19787209.

19: Wendt MK, Schiemann WP. Therapeutic targeting of the focal adhesion complex prevents oncogenic TGF-beta signaling and metastasis. Breast Cancer Res. 2009;11(5):R68. doi: 10.1186/bcr2360. PubMed PMID: 19740433; PubMed Central PMCID: PMC2790843.

20: Slack-Davis JK, Hershey ED, Theodorescu D, Frierson HF, Parsons JT. Differential requirement for focal adhesion kinase signaling in cancer progression in the transgenic adenocarcinoma of mouse prostate model. Mol Cancer Ther. 2009 Aug;8(8):2470-7. doi: 10.1158/1535-7163.MCT-09-0262. Epub 2009 Aug 11. PubMed PMID: 19671741; PubMed Central PMCID: PMC2728172.

Explore Compound Types